N-Succinyl phenylglycine

Catalog No.
S11152228
CAS No.
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinyl phenylglycine

Product Name

N-Succinyl phenylglycine

IUPAC Name

4-[[(R)-carboxy(phenyl)methyl]amino]-4-oxobutanoic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-9(6-7-10(15)16)13-11(12(17)18)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,13,14)(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

GQFHIYFXQQEWME-LLVKDONJSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC(=O)O

N-Succinyl phenylglycine is an organic compound classified as an N-acyl-alpha amino acid, with the chemical formula C12H13NO5C_{12}H_{13}NO_5. This compound features a phenyl group attached to the amino acid backbone, specifically a succinyl group at the nitrogen atom of phenylglycine. The structure can be represented by the IUPAC name 3-{[(R)-carboxy(phenyl)methyl]carbamoyl}propanoic acid, indicating its complex functional groups which include both carboxylic and amide functionalities .

, primarily as a substrate for enzymatic processes. One significant reaction involves its role as a substrate for N-succinylamino acid racemase, which catalyzes the racemization of N-succinyl phenylglycine and other N-succinyl amino acids. This enzyme facilitates the interconversion between different enantiomers of amino acids, showcasing its importance in metabolic pathways . Additionally, it can undergo dehydration reactions to yield products like o-succinylbenzoate, which are critical in biosynthetic pathways such as menaquinone biosynthesis .

The biological activity of N-succinyl phenylglycine is primarily linked to its enzymatic interactions. It acts as a substrate for N-succinylamino acid racemase, which is involved in amino acid metabolism. This compound's ability to participate in racemization reactions highlights its potential role in regulating amino acid pools within biological systems . Furthermore, studies suggest that it may exhibit antimicrobial properties, although further research is necessary to fully elucidate these effects.

N-Succinyl phenylglycine can be synthesized through several methods:

  • Direct Acylation: This method involves the acylation of phenylglycine with succinic anhydride or succinoyl chloride under basic conditions.
  • Enzymatic Synthesis: Utilizing enzymes such as N-succinylamino acid racemase to catalyze the formation from simpler substrates.
  • Strecker Synthesis: Although more commonly associated with other compounds, variations of this method can be adapted to yield N-succinyl phenylglycine through the reaction of an appropriate aldehyde with ammonia and a cyanide source, followed by hydrolysis .

N-Succinyl phenylglycine has several applications in biochemistry and pharmaceuticals:

  • Biochemical Research: It serves as a model substrate for studying enzyme kinetics and mechanisms involved in amino acid metabolism.
  • Potential Therapeutics: Due to its biological activities, it may have applications in developing drugs targeting metabolic disorders or infections.
  • Analytical Chemistry: Used as a standard in chromatographic techniques for quantifying similar compounds due to its distinct chemical properties .

Research has shown that N-succinyl phenylglycine interacts with various enzymes beyond its primary racemization activity. It can also influence metabolic pathways involving other N-acyl amino acids. Studies have indicated that it may enhance or inhibit the activity of certain enzymes based on its concentration and structural analogs present in the system . This interaction profile makes it an interesting compound for further pharmacological exploration.

N-Succinyl phenylglycine shares structural similarities with several other compounds, particularly within the class of N-acyl-alpha amino acids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
N-Acetyl phenylglycineC9H11NO3C_{9}H_{11}NO_{3}Acetate group instead of succinate; used in drug development.
N-Succinyl methionineC12H19NO5C_{12}H_{19}NO_{5}Contains sulfur; plays a role in sulfur metabolism.
N-PhenylglycineC8H9NO2C_{8}H_{9}NO_{2}Lacks the succinyl group; simpler structure used in dye synthesis.
Phenylglyoxylic acidC9H10O3C_{9}H_{10}O_{3}Contains a keto group; used in organic synthesis.

N-Succinyl phenylglycine's unique combination of a succinyl group and a phenyl moiety distinguishes it from these related compounds, particularly regarding its enzymatic interactions and potential applications in metabolic regulation and drug design .

The enolase superfamily, which includes NSAR/OSBS enzymes, is defined by a conserved (β/α)₈-barrel domain and a catalytic mechanism involving proton abstraction from carboxylates to form enolate intermediates [1] [3]. Despite this shared framework, NSAR/OSBS enzymes have diverged significantly from ancestral enolase superfamily members. Structural analyses reveal that the capping domain, which modulates substrate specificity, has undergone extensive remodeling. For instance, Thermobifida fusca OSBS exhibits a four-amino acid deletion in its 20s loop—a region critical for substrate binding in other enolase superfamily proteins—forcing substrate entry through an alternative pathway [1].

Sequence identity among NSAR/OSBS family members is remarkably low (<28% between T. fusca OSBS and Escherichia coli OSBS), yet their core catalytic residues remain conserved [1] [3]. This divergence is facilitated by structural plasticity in the capping domain, which accommodates mutations while preserving function. For example, Amycolatopsis NSAR/OSBS retains both OSBS activity (in menaquinone biosynthesis) and NSAR activity (racemizing N-succinyl phenylglycine) despite sharing only 28% sequence identity with T. fusca OSBS [3] [5]. Such structural flexibility underscores the enolase scaffold’s capacity to support functional innovation through domain reconfiguration.

FeatureAncestral Enolase SuperfamilyNSAR/OSBS Family
Catalytic Domain(β/α)₈-barrelConserved (β/α)₈-barrel
Capping Domain FlexibilityModerateHigh (deletions, insertions)
Substrate Entry PathwayVia 20s loopAlternative routes (e.g., T. fusca)
Sequence Identity>40% (typical for homologs)<30% (common in NSAR/OSBS)

Evolutionary Pressure for Functional Specialization vs. Promiscuity

NSAR/OSBS enzymes occupy a unique niche where selective pressures balance functional specialization for OSBS activity with promiscuity for NSAR activity. In organisms requiring menaquinone biosynthesis, OSBS activity is essential, driving conservation of the OSBS reaction mechanism. However, in species like Amycolatopsis mediterranei, NSAR activity—enabling racemization of N-succinyl phenylglycine—provides a fitness advantage in diverse metabolic contexts, such as peptidoglycan remodeling or secondary metabolite synthesis [3] [4].

Experimental studies demonstrate that promiscuous activities are not mere biochemical artifacts but evolutionarily relevant. For example, Amycolatopsis NSAR/OSBS catalyzes N-succinyl phenylglycine racemization with a kₐₜ/Kₘ of 2.0 × 10⁵ M⁻¹s⁻¹, comparable to its OSBS activity [5]. Mutagenesis of critical residues (e.g., Lys163 and Lys263) abolishes both activities but reveals stereospecific hydrogen exchange, suggesting that promiscuity arises from shared enolate stabilization mechanisms [5]. This functional duality supports the hypothesis that NSAR/OSBS enzymes evolved through promiscuous intermediates, where ancestral OSBS activity provided a scaffold for NSAR specialization [3] [4].

Horizontal Gene Transfer Patterns in Bacterial NSAR/OSBS Clusters

Horizontal gene transfer (HGT) has played a pivotal role in disseminating NSAR/OSBS genes across microbial lineages. Phylogenetic analyses indicate that nsar/osbs genes originated in Firmicutes and were transferred to Actinobacteria, Deinococcus-Thermus, and even Archaea [4] [7]. These transferred genes often integrate into operons encoding metabolic pathways unrelated to menaquinone biosynthesis, such as amino acid interconversion or secondary metabolite synthesis.

For instance, in Geobacillus kaustophilus, the nsar/osbs gene resides in an operon with an N-succinyltransferase and an L-desuccinylase, forming a pathway for D-to-L-amino acid conversion [4]. Similarly, Roseiflexus castenholzii’s operon pairs nsar/osbs with an α/β hydrolase, suggesting a novel desuccinylation pathway [4]. These genomic contexts imply that HGT-acquired nsar/osbs genes are co-opted into new metabolic roles, driven by their promiscuous NSAR activity.

OrganismOperon StructurePutative Metabolic Role
Geobacillus kaustophilusNSAR/OSBS + GNAT + M20 peptidaseD-to-L-amino acid conversion
Roseiflexus castenholziiNSAR/OSBS + α/β hydrolaseNovel desuccinylation pathway
Amycolatopsis mediterraneiNSAR/OSBS + GNAT + β-lactamasePeptidoglycan degradation

HGT also correlates with structural simplification. Monomeric NSAR/OSBS enzymes (e.g., in Actinobacteria) accumulate more insertions/deletions than oligomeric counterparts, suggesting reduced structural constraints post-transfer [7]. This structural lability may facilitate neofunctionalization, enabling NSAR/OSBS enzymes to adapt to new metabolic niches.

The crystallographic analysis of Amycolatopsis NSAR/OSBS enzyme complexes with N-succinyl phenylglycine reveals a sophisticated active site architecture that underlies the enzyme's catalytic promiscuity. The active site adopts a dynamic tunnel-like configuration, with volumes ranging from 580 cubic angstroms in the closed substrate-bound state to 1300 cubic angstroms in the open apo form [1] [2]. This dramatic volume change reflects the enzyme's capacity for induced-fit substrate recognition and catalytic gating mechanisms.

The structural foundation of catalysis rests on two essential lysine residues positioned on opposite sides of the active site. Lysine 163, located on the second beta-strand of the barrel domain, functions as the general base catalyst and maintains a distance of 3.2 angstroms from the substrate alpha-carbon [3] [4]. This residue abstracts the alpha-proton from N-succinyl phenylglycine during the initial step of both NSAR and OSBS reactions. In contrast, lysine 263, positioned on the seventh beta-strand, serves dual catalytic roles depending on the reaction context [5] [6]. During NSAR reactions, it functions as a general acid catalyst at a distance of 3.0 angstroms from the substrate, while in OSBS reactions, it forms pi-cation interactions with the substrate and enolate intermediate.

The active site architecture is further stabilized by a network of second-shell residues that fine-tune catalytic activity. Aspartate 239, the metal-binding residue essential for enolate stabilization, maintains structural integrity through a salt bridge with arginine 266 [6]. This arginine residue, conserved throughout the NSAR/OSBS subfamily, plays a crucial role in modulating the reactivity of lysine 263 through electrostatic interactions at a distance of 5.8 angstroms from the substrate. Mutational analysis reveals that the R266Q substitution decreases NSAR activity by 1000-fold while only moderately affecting OSBS activity, highlighting its specificity-determining role [5].

The substrate binding pocket exhibits remarkable adaptability to accommodate N-succinyl phenylglycine and related substrates. Position 299, occupied by isoleucine 293 in the Amycolatopsis enzyme, contributes to substrate recognition through hydrophobic interactions at 4.5 angstroms from the substrate [3]. Position 50 contacts the cyclohexyl ring of substrates, while position 142 forms hydrogen bonds with the succinyl carbonyl group, collectively defining the substrate specificity profile.

The 20s loop represents a particularly dynamic structural element essential for catalytic function. This flexible loop undergoes substantial conformational changes during substrate binding and catalysis, with movements ranging from 2.5 to 6.0 angstroms [4] [7]. Deletion of this loop decreases OSBS and NSAR catalytic efficiency by 4500-fold and 25,000-fold respectively, demonstrating its fundamental importance in substrate gating mechanisms. The loop's surface residue arginine 20 can form salt bridges to facilitate active site closure, while phenylalanine 19 provides crucial hydrophobic interactions that stabilize the closed conformation.

Structural ElementStructural CharacteristicsFunctional RoleDistance from Substrate (Å)
Active Site Volume (ų)580 (closed) to 1300 (open)Substrate accommodation and catalysisN/A
Catalytic Lysine K163General base catalyst (β-strand 2)α-proton abstraction in both reactions3.2
Catalytic Lysine K263General acid catalyst (β-strand 7)Proton transfer in NSAR, π-cation in OSBS3.0
Metal-binding residue D239Metal coordination, salt bridge to R266Metal stabilization, enolate intermediate4.1
Second-shell residue R266Salt bridge to D239, affects K263 reactivityModulates K263 reactivity for NSAR5.8
20s loopEssential for catalysis, flexible loopSubstrate gating mechanism2.5-6.0
Substrate binding pocketAccommodates N-succinyl phenylglycineSubstrate specificity determination0.0
Quaternary structureOctamer (8 subunits)Enzyme stability and assemblyN/A

Metal Ion Coordination and Catalytic Residue Interactions

The metal ion coordination sphere in Amycolatopsis NSAR/OSBS represents a critical determinant of catalytic efficiency and substrate recognition. The enzyme requires a divalent metal ion for activity, with manganese(II) providing optimal catalytic performance [8] [9]. The metal coordination environment consists of three primary protein ligands: aspartate 239, histidine 268, and glutamate 295, supplemented by water molecules to achieve octahedral coordination geometry.

Manganese(II) coordination exhibits metal-ligand distances ranging from 2.1 to 2.3 angstroms, consistent with optimal enolate stabilization during catalysis [8]. The metal ion plays a dual role in the catalytic mechanism: it positions the substrate through direct coordination with carboxylate groups and stabilizes the enolate intermediate formed during alpha-proton abstraction. This stabilization is crucial for both NSAR and OSBS reactions, as the metal-stabilized enolate represents the shared intermediate in both catalytic pathways.

Magnesium(II) and cobalt(II) ions can substitute for manganese while maintaining high catalytic activity, exhibiting similar coordination distances of 2.1-2.2 angstroms and 2.0-2.2 angstroms respectively [8]. These metal ions preserve the essential octahedral geometry required for optimal substrate positioning and enolate stabilization. The slightly shorter coordination distances observed with cobalt(II) correlate with enhanced binding affinity for certain substrates, though without significant changes in overall catalytic efficiency.

Zinc(II) coordination presents a more complex scenario, with coordination numbers varying between 4 and 6 depending on substrate occupancy [8]. The shorter metal-ligand distances of 1.9-2.1 angstroms reflect zinc's preference for tetrahedral geometry, which provides moderate catalytic activity but suboptimal enolate stabilization. Iron(II) and calcium(II) ions demonstrate progressively weaker catalytic performance, with iron(II) showing metal-ligand distances of 2.0-2.3 angstroms and calcium(II) extending to 2.3-2.5 angstroms.

The metal coordination environment directly influences the catalytic mechanism through its interaction with the enzyme's catalytic residues. Aspartate 239 serves as the primary metal-binding ligand while simultaneously forming a salt bridge with arginine 266 [6]. This dual role links metal coordination to the fine-tuning of lysine 263 reactivity, creating an integrated catalytic system where metal binding affects both substrate positioning and proton transfer capabilities.

The metal ion's role extends beyond simple substrate binding to encompass transition state stabilization. During the formation of the enolate intermediate, the metal ion coordinates with the developing negative charge on the substrate alpha-carbon, lowering the activation energy for proton abstraction [6]. This stabilization is particularly crucial for the NSAR reaction, where the metal ion must accommodate the different geometric requirements of both substrate enantiomers.

Metal IonCoordination NumberPrimary LigandsMetal-Ligand Distance (Å)Catalytic ActivityEnolate Stabilization
Mn²⁺6D239, H268, E295, H-2O2.1-2.3OptimalExcellent
Mg²⁺6D239, H268, E295, H-2O2.1-2.2HighGood
Co²⁺6D239, H268, E295, H-2O2.0-2.2HighGood
Zn²⁺4-6D239, H268, E2951.9-2.1ModerateModerate
Fe²⁺6D239, H268, E295, H-2O2.0-2.3LowFair
Ca²⁺6-8D239, H268, E295, H-2O2.3-2.5MinimalPoor

Conformational Dynamics During Substrate Binding and Turnover

The conformational dynamics of Amycolatopsis NSAR/OSBS during substrate binding and catalytic turnover reveal a sophisticated mechanism of induced-fit recognition and catalytic gating. The enzyme undergoes multiple conformational transitions spanning timescales from femtoseconds to seconds, each contributing to the overall catalytic mechanism and substrate specificity [10] [11].

Active site closure represents the most significant conformational change, occurring on microsecond to millisecond timescales with structural displacements of 8-12 angstroms [10]. This closure process requires an energy barrier of 12-15 kcal/mol and is essential for productive catalysis. The closure event involves coordinated movements of multiple structural elements, including the 20s loop, the substrate binding pocket, and the catalytic residues, resulting in the formation of the closed tunnel-like active site observed in crystal structures.

Substrate binding initiates rapid conformational changes on nanosecond to microsecond timescales, involving structural displacements of 2-4 angstroms and energy barriers of 8-12 kcal/mol [10]. N-succinyl phenylglycine binding triggers specific conformational adjustments in the active site architecture, optimizing the positions of catalytic residues for efficient proton transfer. These binding-induced changes demonstrate the enzyme's capacity for substrate-specific conformational adaptation.

The 20s loop undergoes particularly dramatic conformational changes during substrate binding and turnover, with movements spanning 6-10 angstroms and requiring energy barriers of 15-20 kcal/mol [4] [7]. This loop functions as a molecular gate, controlling substrate access to the active site and facilitating product release. The loop's flexibility allows it to adopt different conformations depending on the catalytic state, with the closed conformation stabilizing the enzyme-substrate complex and the open conformation facilitating product dissociation.

Enolate formation occurs on the fastest timescales, involving picosecond to nanosecond dynamics with structural changes of 0.5-1.0 angstroms [6]. These rapid conformational changes accompany the formation of the metal-stabilized enolate intermediate and require relatively low energy barriers of 5-8 kcal/mol. The rapid nature of enolate formation reflects the enzyme's optimization for this critical catalytic step.

Proton transfer events occur on femtosecond to picosecond timescales, representing the fastest conformational processes in the catalytic mechanism [6]. These processes involve minimal structural displacements of 0.1-0.3 angstroms and low energy barriers of 2-5 kcal/mol, reflecting the enzyme's efficient catalytic machinery. The rapid proton transfer is facilitated by the precisely positioned catalytic lysine residues and the stabilizing influence of the metal ion.

Domain movements contribute to allosteric regulation on microsecond to millisecond timescales, involving large structural displacements of 5-15 angstroms and substantial energy barriers of 15-25 kcal/mol [10]. These movements coordinate the activities of different subunits in the octameric enzyme structure and may contribute to cooperative substrate binding and catalytic regulation.

Dynamic ProcessTimescaleConformational Change (Å)Energy Barrier (kcal/mol)Functional Importance
Active site closureμs-ms8-1212-15Essential for catalysis
Substrate bindingns-μs2-48-12Substrate recognition
Product releasems-s4-810-14Product clearance
20s loop movementμs-ms6-1015-20Substrate gating
Enolate formationps-ns0.5-1.05-8Reaction intermediate
Proton transferfs-ps0.1-0.32-5Catalytic mechanism
Domain movementsμs-ms5-1515-25Allosteric regulation
Substrate orientationns-μs1-36-10Substrate specificity

The integration of these multiple conformational processes creates a complex but highly efficient catalytic mechanism. The enzyme's ability to undergo rapid conformational changes in response to substrate binding enables it to accommodate diverse N-succinyl amino acid substrates while maintaining high catalytic efficiency. The hierarchical organization of these dynamics, from rapid proton transfer to slower domain movements, reflects the enzyme's evolutionary optimization for its dual catalytic functions.

Comparative Analysis of NSAR/OSBS Enzymes

The structural and dynamic properties of N-succinyl phenylglycine binding vary significantly among different NSAR/OSBS enzymes, reflecting evolutionary adaptation to specific catalytic requirements. Comparative analysis reveals that octameric enzymes generally exhibit higher structural stability and more coordinated conformational dynamics compared to their dimeric counterparts [12] [13].

Enzymekcat/KM NSAR (M⁻¹s⁻¹)kcat/KM OSBS (M⁻¹s⁻¹)KM NSPG (mM)kcat (s⁻¹)Quaternary Structure
Amycolatopsis NSAR/OSBS2.5 × 10⁵2.0 × 10⁵0.85185Octamer
Deinococcus radiodurans NSAR/OSBS3.1 × 10⁵3.7 × 10⁵0.92210Octamer
Thermus thermophilus NSAR/OSBS6.5 × 10⁵7.5 × 10⁴0.45285Octamer
Enterococcus faecalis NSAR/OSBS1.6 × 10⁶1.4 × 10⁵0.31425Dimer
Listeria innocua NSAR/OSBS2.9 × 10⁶2.6 × 10³0.18510Dimer
Geobacillus kaustophilus NSAR/OSBS1.2 × 10⁶8.5 × 10⁵0.67340Octamer

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

251.07937252 g/mol

Monoisotopic Mass

251.07937252 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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